molecular formula C6H8N4O B13473763 2-[(Pyrazin-2-yl)amino]acetamide

2-[(Pyrazin-2-yl)amino]acetamide

Katalognummer: B13473763
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: MAYAEUHARBENLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrazin-2-yl)amino]acetamide typically involves the reaction of pyrazin-2-amine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of pyrazin-2-amine attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyrazin-2-yl)amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

2-[(Pyrazin-2-yl)amino]acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Pyrazin-2-yl)amino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Pyrazin-2-yl)amino]acetamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

2-(pyrazin-2-ylamino)acetamide

InChI

InChI=1S/C6H8N4O/c7-5(11)3-10-6-4-8-1-2-9-6/h1-2,4H,3H2,(H2,7,11)(H,9,10)

InChI-Schlüssel

MAYAEUHARBENLL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)NCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.